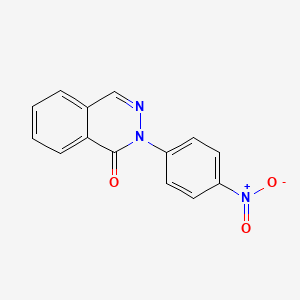
2-(4-Nitrophenyl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)phthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the desired compound. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(4-Aminophenyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
科学研究应用
2-(4-Nitrophenyl)phthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Nitrophenyl)quinazolin-4(3H)-one
- 2-(4-Nitrophenyl)benzoxazin-4(3H)-one
- 2-(4-Nitrophenyl)pyridazin-3(2H)-one
Uniqueness
2-(4-Nitrophenyl)phthalazin-1(2H)-one is unique due to its specific structural features, including the phthalazinone core and the nitrophenyl substituent. These structural elements confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrophenyl group enhances its potential for redox reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H9N3O3 |
|---|---|
分子量 |
267.24 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-13-4-2-1-3-10(13)9-15-16(14)11-5-7-12(8-6-11)17(19)20/h1-9H |
InChI 键 |
FCVWQIJQXGNAEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)
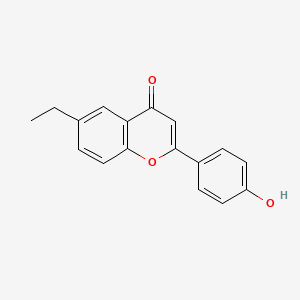
![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)
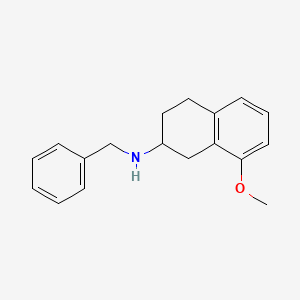
![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)
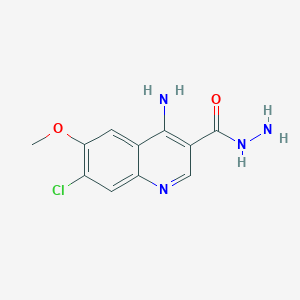
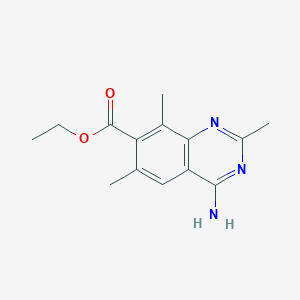
![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)
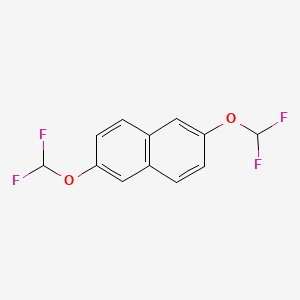
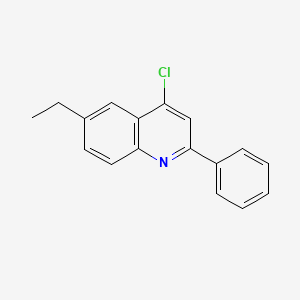
![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)

